molecular formula C5H3IN4 B15315240 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine

2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B15315240
M. Wt: 246.01 g/mol
InChI Key: CDWYYZSITDUCRK-UHFFFAOYSA-N
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Description

2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyrazine core with an iodine substituent at the 2-position. The parent compound, [1,2,4]triazolo[1,5-a]pyrazine, has a molecular formula of C₅H₄N₄, a molecular weight of 120.11 g/mol, and an ionization energy of 9.6 eV .

Properties

Molecular Formula

C5H3IN4

Molecular Weight

246.01 g/mol

IUPAC Name

2-iodo-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H3IN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H

InChI Key

CDWYYZSITDUCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)I)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable reactions are often applied. The use of microwave-assisted synthesis and mechanochemical methods are promising for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to introduce oxygen-containing functional groups.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a scaffold for designing novel drugs with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases or phosphodiesterases, affecting cellular signaling pathways and leading to antiproliferative or anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents
Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine Iodine (2-) C₅H₃IN₄ ~246.01 (estimated) Potential cross-coupling reagent; inferred higher reactivity in SNAr compared to chloro/bromo analogs .
6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine Bromine (6-) C₅H₃BrN₄ 198.01 Used as a precursor for Suzuki couplings; synthesized via amination and condensation .
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine Bromine (6,8-) C₅H₂Br₂N₄ 276.90 Hazardous (GHS Category 2); employed in multi-step pharmaceutical syntheses .

Key Observations :

  • Reactivity : Iodine’s larger atomic size and weaker C-I bond (vs. C-Br or C-Cl) enhance its utility in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions .
  • Safety : Brominated analogs are classified as harmful (), suggesting similar precautions for the iodinated derivative.
Methyl-Substituted Derivatives
Compound Substituent Molecular Formula Molecular Weight (g/mol) Applications
2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine Methyl (2-) C₆H₆N₄ 134.14 Antifungal agent; improved water solubility in tetrahydro derivatives .
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Methyl (2-); tetrahydro core C₆H₁₁ClN₄ 174.63 Pharmaceutical intermediate; enhanced bioavailability in piperazine-linked analogs .

Key Observations :

Structural Isomers: Triazolopyrimidines
Compound Core Structure Key Applications
[1,2,4]Triazolo[1,5-a]pyrimidine Triazole-pyrimidine fused Herbicides, antivirals, antitumor agents .
[1,2,4]Triazolo[1,5-a]pyrazine Triazole-pyrazine fused Antifungal, anticoagulant, and adenosine receptor antagonists .

Key Observations :

  • Bioactivity : Triazolopyrimidines exhibit broader agricultural use (e.g., herbicidal activity) , while triazolopyrazines are prioritized in drug discovery (e.g., antifungal and CNS applications) .
  • Electronic Effects : The pyrazine core’s electron-deficient nature enhances reactivity toward electrophilic substitutions compared to pyrimidine analogs .
Reactivity in SNAr and Cross-Coupling
  • SNAr Reactivity : Chloro-triazolopyrazines undergo SNAr with amines in PEG400 at 120°C (). Iodo derivatives are expected to react faster due to iodine’s superior leaving group ability.
  • Cross-Coupling : Bromo analogs participate in Suzuki-Miyaura couplings ; the iodo derivative may offer enhanced reactivity in such reactions.

Biological Activity

2-Iodo-[1,2,4]triazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews recent findings on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of triazolo-pyrazines, characterized by a fused triazole and pyrazine ring system. The presence of the iodine atom enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrazine exhibit potent anticancer properties. For instance:

  • Compound Evaluation : A derivative named 17l showed excellent antiproliferative activity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively. Additionally, it inhibited c-Met and VEGFR-2 kinases with IC50 values of 26.00 nM and 2.6 µM respectively .
  • Mechanism of Action : The mechanism involves cell cycle arrest at the G0/G1 phase and induction of late apoptosis in A549 cells. This was verified through Western blot analysis showing intervention in c-Met signaling pathways .

Cytotoxicity and Selectivity

Research indicates that some triazolo[1,5-a]pyrazine derivatives possess selective cytotoxicity against cancer cells while sparing normal cells. For example, a study reported that a phenyl-linked steroid dimer based on triazolo[1,5-a]pyrimidine exhibited significant selectivity between cancerous EC109 cells and normal liver cells (L-02), indicating a potential for targeted cancer therapies .

Structure-Activity Relationships (SAR)

The biological activity of triazolo[1,5-a]pyrazine derivatives is heavily influenced by their chemical structure:

  • Substituents : The introduction of various substituents at different positions on the triazole or pyrazine rings can enhance or diminish biological activity. For example, halogenated derivatives often demonstrate improved potency due to increased electron-withdrawing effects which can stabilize the active form of the compound .
  • Functional Groups : The presence of specific functional groups has been linked to enhanced kinase inhibitory activity. Compounds that incorporate electron-withdrawing groups (EWGs) typically show better interactions with kinase targets due to improved binding affinity .

Case Studies

CompoundCell LineIC50 (µM)Mechanism
17lA5490.98G0/G1 arrest, apoptosis
17lMCF-71.05G0/G1 arrest, apoptosis
17lHeLa1.28G0/G1 arrest, apoptosis

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